REACTION_CXSMILES
|
Br[C:2]1[C:3]([F:10])=[C:4]([CH:7]=[CH:8][CH:9]=1)[C:5]#[N:6].CC1(C)C(C)(C)OB([C:19]2[C:28]3[C:23](=CC=C[CH:27]=3)[CH:22]=[N:21][CH:20]=2)O1.C(O)C.C([O-])([O-])=O.[Na+].[Na+]>COCCOC.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.O>[F:10][C:3]1[C:2]([C:19]2[CH:20]=[N:21][CH:22]=[CH:23][C:28]=2[CH3:27])=[CH:9][CH:8]=[CH:7][C:4]=1[C:5]#[N:6] |f:3.4.5,^1:48,50,69,88|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=C(C#N)C=CC1)F
|
Name
|
|
Quantity
|
2.81 g
|
Type
|
reactant
|
Smiles
|
CC1(OB(OC1(C)C)C1=CN=CC2=CC=CC=C12)C
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
4.24 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0.578 g
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This suspension was degassed with a stream of N2 for 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
by degassing with nitrogen for 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
The tube was then sealed
|
Type
|
TEMPERATURE
|
Details
|
The vessel was cooled to room temperature
|
Type
|
ADDITION
|
Details
|
diluted with EtOAc and water
|
Type
|
ADDITION
|
Details
|
The mixture was further diluted with brine
|
Type
|
EXTRACTION
|
Details
|
extracted three times with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organics were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give the crude product as a brown oil
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by flash chromatography on silica using an ISCO machine (80 g SiO2 column, 60 mL/min, 0-20% acetone in CH2Cl2 over 20 minutes, tr=8 minutes)
|
Duration
|
8 min
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C#N)C=CC=C1C=1C=NC=CC1C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 8.69 mmol | |
AMOUNT: MASS | 2.18 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 86.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |